molecular formula C15H13N3O3S B2552527 N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-18-1

N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2552527
CAS RN: 851945-18-1
M. Wt: 315.35
InChI Key: GGRIOFLDTUKZTP-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, one method involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles . The synthesized compounds were confirmed for their structure by means of various spectrometric techniques like IR, 1H NMR, mass, and elemental analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . For example, the proton of –CH=N– function appeared at δ 8.66 ppm and the protons of the three NH appeared as single signals at δ 9.03, 10.02, and 12.78 ppm .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, the enzymatic reactions were initiated by the addition of substrates . The (M+1) + peaks in LC-Ms revealed the formation of hydrogen adduct during the ionization in the mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various techniques. For instance, the NMR (δ /ppm) spectrum of pyrazole derivative exhibited two signals at δ 3.73 and 3.87 ppm for the protons of two methoxy groups .

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety and hazards of pyrimidine derivatives can vary. It’s important to refer to the specific safety data sheets for each compound. For instance, one related compound, N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride, has hazard statements H302,H315,H319,H335 .

Future Directions

Pyrimidine derivatives have been the focus of many research studies due to their wide range of pharmacological effects. Future research could focus on the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Additionally, the design and synthesis of novel series of methoxyphenyl thiazole carboxamide derivatives could be evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .

properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRIOFLDTUKZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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